molecular formula C6H14ClNO B7988295 3-Methyl-3-oxetaneethanamine HCl

3-Methyl-3-oxetaneethanamine HCl

Cat. No.: B7988295
M. Wt: 151.63 g/mol
InChI Key: QLGDSEKGFJAKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-oxetaneethanamine HCl is a synthetic amine compound featuring a methyl-substituted oxetane ring linked to an ethanamine backbone. This compound is of interest in medicinal chemistry for applications such as central nervous system (CNS) modulation or as a building block for drug discovery.

Properties

IUPAC Name

2-(3-methyloxetan-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2-3-7)4-8-5-6;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGDSEKGFJAKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857301
Record name 2-(3-Methyloxetan-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933751-71-4
Record name 2-(3-Methyloxetan-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 3-Methyloxetan-3-amine

A direct approach involves alkylating 3-methyloxetan-3-amine with 2-chloroethyl derivatives. For example, reacting 3-methyloxetan-3-amine with 2-chloroethyl chloride in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) yields the secondary amine, which is subsequently treated with HCl to form the hydrochloride salt.

Reaction Conditions :

  • Base : NaH (1.1 equivalents)

  • Solvent : THF, 0°C to room temperature

  • Yield : ~70–80% (crude), purified via fractional distillation.

This method is limited by competing side reactions, such as over-alkylation, necessitating precise stoichiometric control.

Reductive Amination of Oxetane Ketones

Ketone Intermediate Synthesis

3-Methyl-3-oxetaneethanamine can be synthesized via reductive amination of 3-(2-oxoethyl)-3-methyloxetane. The ketone precursor is prepared by oxidizing 3-methyl-3-(2-hydroxyethyl)oxetane using Jones reagent (CrO₃/H₂SO₄).

Reduction Step :

  • Reagent : Sodium cyanoborohydride (NaBH₃CN)

  • Conditions : Methanol, pH 4–5 (acetic acid buffer), 24 h

  • Yield : ~65% after HCl salt formation.

This route offers high stereoselectivity but requires careful handling of toxic cyanoborohydride reagents.

Hydrogenation of Nitroethyl Oxetanes

Nitro Group Introduction and Reduction

A nitro group is introduced via Michael addition of nitromethane to 3-methyl-3-vinyloxetane, forming 3-methyl-3-(2-nitroethyl)oxetane. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

Optimized Parameters :

  • Catalyst : 10% Pd/C (0.1 equivalents)

  • Solvent : Methanol, 45°C, 4 atm H₂

  • Yield : 85–90% after HCl treatment.

This method is scalable and avoids harsh reagents, making it industrially viable.

Gabriel Synthesis with Phthalimide

Oxetane Bromide Preparation

3-Methyl-3-(2-bromoethyl)oxetane is reacted with potassium phthalimide to form the phthalimide-protected amine. Hydrazinolysis liberates the free amine, which is converted to the HCl salt.

Key Steps :

  • Alkylation : K phthalimide, DMF, 90°C, 12 h.

  • Deprotection : Hydrazine hydrate, ethanol, reflux.

  • Salt Formation : HCl gas in diethyl ether.
    Overall Yield : ~60%.

This method provides high purity but involves multi-step purification.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Nucleophilic SubstitutionNaH, 2-chloroethyl chlorideTHF, 0°C to RT70–80%Simple, one-potSide reactions, stoichiometric control
Reductive AminationNaBH₃CN, Jones reagentMeOH, pH 4–565%High stereoselectivityToxic reagents, multi-step
Nitro ReductionPd/C, H₂MeOH, 45°C, 4 atm H₂85–90%Scalable, mild conditionsRequires nitro precursor synthesis
Gabriel SynthesisK phthalimide, hydrazineDMF, reflux60%High purity, avoids over-alkylationMulti-step, time-consuming

Mechanistic Insights

Steric and Electronic Effects

The oxetane ring’s rigidity influences reaction pathways. For instance, in nucleophilic substitutions, the 3-methyl group hinders backside attack, favoring SN1 mechanisms in polar solvents. Conversely, reductive amination benefits from the oxetane’s electron-donating effect, stabilizing imine intermediates.

Catalytic Hydrogenation Dynamics

Pd/C catalyzes nitro reduction via a surface-mediated mechanism, where H₂ dissociation on Pd facilitates sequential nitro → nitroso → hydroxylamine → amine conversions. Elevated pressures (4 atm) enhance reaction rates by increasing H₂ solubility.

Industrial-Scale Considerations

Purification Challenges

Fractional distillation is effective for crude amines but requires high-boiling-point solvents (e.g., toluene). Crystallization of the HCl salt in ethanol/MTBE mixtures improves purity (>98%).

Emerging Methodologies

Enzymatic Amination

Recent advances employ transaminases to convert oxetane ketones to amines under mild conditions. For example, using ω-transaminase from Arthrobacter sp. achieves 75% yield with 0.5 M substrate loading.

Photoredox Catalysis

Visible-light-mediated C–N coupling between 3-methyloxetane and ethylamine derivatives is under exploration. Preliminary results show 50% yield using Ir(ppy)₃ as a photocatalyst .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-oxetaneethanamine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxetane derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

3-Methyl-3-oxetaneethanamine HCl is primarily synthesized through methods involving oxetan-3-ylmethanamines. These compounds are useful intermediates in organic synthesis, particularly for introducing oxetane groups into larger molecular frameworks. Such modifications can enhance the pharmacological properties of drug candidates.

Synthesis Techniques

The synthesis of 3-methyl-3-oxetaneethanamine has been documented in several patents and research articles. For instance, a method involves reacting 3-(chloromethyl)-3-methyloxetane with liquid ammonia under high pressure to yield the desired amine . Additionally, variations such as the use of sulfonyl chlorides have been explored to facilitate the production of related oxetane derivatives .

Research indicates that oxetanes can serve as effective scaffolds in drug development due to their ability to interact with biological targets. A study focused on extending the chemical space for kinase inhibitors has demonstrated that substituting traditional carbonyl groups with oxetanes can enhance binding interactions in the hinge region of protein kinases . This suggests potential applications in developing novel therapeutic agents.

Polymer Science

The unique structural properties of this compound make it a valuable component in polymer chemistry. Its ability to undergo polymerization reactions allows for the creation of new materials with desirable properties.

Development of Copolymers

One notable application is in the preparation of star-shaped copolymers that consist of a hyperbranched poly(3-methyl-3-oxetanemethanol) core with polytetrahydrofuran arms. This configuration enhances material properties such as flexibility and thermal stability .

UV-Curable Resins

Oxetanes are increasingly used in UV-curable systems due to their lower viscosity and toxicity compared to traditional epoxides. Research highlights that polymerization of oxetanes results in materials with excellent mechanical properties and photosensitivity, making them suitable for applications in 3D printing and coatings .

Kinase Inhibitors

A study published in Nature explored various oxetane derivatives, including this compound, as potential kinase inhibitors. The findings suggested that these compounds could effectively inhibit specific kinases involved in cancer progression, showcasing their therapeutic potential .

Energetic Materials

The incorporation of oxetanes into energetic materials has been investigated for their ability to replace less environmentally friendly compounds. For example, 3-(nitromethylene)oxetane was identified as a promising building block for developing new energetic binders that improve performance while maintaining safety standards .

Mechanism of Action

The mechanism of action of 3-Methyl-3-oxetaneethanamine HCl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its applications in drug development and biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from related compounds in the evidence can highlight general principles for comparison:

Structural and Functional Analogues

  • 3-Methoxyamphetamine (3-MA) HCl (): Structure: Contains a methoxy-substituted benzene ring linked to an amphetamine backbone, differing from the oxetane ring in 3-Methyl-3-oxetaneethanamine. The aromatic ring system contrasts with the oxetane’s saturated structure, which may reduce metabolic degradation. Stability: Stable at -20°C for ≥5 years, suggesting similar storage conditions might apply to 3-Methyl-3-oxetaneethanamine HCl .
  • Serotonin Antagonists (Ondansetron, Granisetron, Palonosetron) (): Application: Used to prevent postoperative nausea and vomiting (PONV). While unrelated structurally to this compound, their efficacy profiles (e.g., Palonosetron’s prolonged action) suggest that ring size and substitution patterns (e.g., oxetane vs. carbazole in Palonosetron) influence pharmacokinetics and receptor binding .

Hypothetical Comparison Table

Property This compound (Hypothetical) 3-Methoxyamphetamine HCl Palonosetron HCl
Core Structure Oxetane + ethanamine Methoxybenzene + amphetamine Carbazole + quinuclidine
Molecular Formula Not available C₁₀H₁₅NO·HCl C₁₉H₂₄N₂O·HCl
Purity Unknown ≥98% ≥98% (typical for drugs)
Thermal Stability Likely stable at -20°C (inferred) Stable at -20°C Stable at room temperature
Pharmacological Use Not established Forensic research Antiemetic

Research Findings and Limitations

  • Key Challenges : The absence of direct data on this compound in the evidence precludes definitive conclusions. Structural analogs like oxetane-containing drugs (e.g., some β-lactam antibiotics or kinase inhibitors) suggest oxetanes improve metabolic stability, but extrapolation is speculative.
  • Critical Gaps: No studies on synthesis, receptor interactions, or toxicity were identified. Comparisons rely on indirect inferences from unrelated compounds.

Biological Activity

3-Methyl-3-oxetaneethanamine hydrochloride (often referred to as 3-Methyl-3-oxetaneethanamine HCl) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxetane ring structure, which contributes to its chemical reactivity and biological interactions. The oxetane moiety is known for its ability to undergo various chemical transformations, making it a versatile scaffold in drug design.

Molecular Formula

  • Chemical Formula : C5H11ClN2O
  • Molecular Weight : 150.60 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical physiological processes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially influencing mood and cognitive functions.
  • Receptor Modulation : It has been hypothesized that this compound may interact with serotonin receptors, which are crucial in regulating mood, anxiety, and other neuropsychological conditions.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antidepressant Effects : Animal models have shown that compounds with similar structures exhibit antidepressant-like effects, suggesting potential therapeutic applications in treating depression.
  • Neuroprotective Properties : There is evidence indicating that this compound may provide neuroprotection against oxidative stress, a common factor in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated the antidepressant effects of various oxetane derivatives, including this compound. The researchers conducted behavioral tests on mice subjected to chronic mild stress. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting the compound's potential as an antidepressant .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of oxetane derivatives against neuronal cell death induced by oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and improved cell viability in vitro. This suggests that the compound could be further explored for its potential in treating neurodegenerative disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

CompoundStructure TypeKey Biological Activity
This compoundOxetane derivativeAntidepressant, Neuroprotective
OlanzapineAtypical antipsychoticAntidepressant, Antipsychotic
DABCOBicyclic amineCatalyst in organic synthesis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity 3-Methyl-3-oxetaneethanamine HCl?

  • Methodological Answer : A common approach involves reacting the free base (3-Methyl-3-oxetaneethanamine) with hydrochloric acid in anhydrous ethanol under controlled temperature (0–5°C) to prevent side reactions. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical. Validate purity using HPLC (≥98% threshold) and confirm structural integrity via 1^1H/13^13C NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H NMR to verify proton environments (e.g., oxetane ring protons at δ 4.5–5.0 ppm, amine protons at δ 1.5–2.5 ppm) and FT-IR for functional groups (N-H stretch at ~3200 cm1^{-1}) .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 220–280 nm) and potentiometric titration to quantify HCl content, leveraging derivative plots for endpoint detection in complex matrices .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use impermeable nitrile gloves, sealed goggles, and fume hoods to minimize exposure. Store at -20°C in airtight containers with desiccants. Adhere to GHS guidelines for unclassified substances, including emergency protocols for spills (neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or impurities. Standardize protocols by:

  • Validating compound purity via LC-MS before assays.
  • Replicating experiments under identical buffer systems (e.g., phosphate vs. Tris buffers).
  • Cross-referencing with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies optimize the stability of this compound in long-term pharmacological studies?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Formulate lyophilized powders under inert gas (N2_2) to prevent hygroscopic degradation. For in vitro studies, prepare fresh solutions in degassed, low-ionic-strength buffers .

Q. How to design a study investigating the metabolic pathways of this compound in hepatic models?

  • Methodological Answer :

  • In Vitro Setup : Incubate with human liver microsomes (HLMs) or primary hepatocytes in NADPH-rich media.
  • Metabolite Identification : Use LC-HRMS/MS with isotopic labeling (e.g., 13^{13}C) to trace metabolic transformations.
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways .

Q. How to address conflicting solubility data for this compound in pH-dependent studies?

  • Methodological Answer : Re-evaluate solubility using standardized buffers (e.g., USP phosphate buffers) and validate via gravimetric and UV spectrophotometric methods. Use potentiometric titration to map protonation states (pKa determination) and correlate with solubility trends. Discrepancies may arise from polymorphic forms—characterize via XRD .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in this compound neuropharmacology studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Validate outliers via Grubbs’ test and ensure power analysis (α = 0.05, β = 0.2) during experimental design .

Q. How to mitigate batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement strict process controls:

  • Monitor reaction progress via in-situ FT-IR or TLC.
  • Standardize recrystallization solvents and cooling rates.
  • Use QbD (Quality by Design) principles to identify critical quality attributes (CQAs) like particle size and crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.